molecular formula C17H12FN5O2 B10948725 7-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 678543-12-9

7-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10948725
CAS No.: 678543-12-9
M. Wt: 337.31 g/mol
InChI Key: HLVQESJINSLBGB-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system, and is substituted with a 4-fluorophenyl group and a 5-methyl-1,2-oxazol-3-yl group.

Properties

CAS No.

678543-12-9

Molecular Formula

C17H12FN5O2

Molecular Weight

337.31 g/mol

IUPAC Name

7-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C17H12FN5O2/c1-10-8-15(22-25-10)20-17(24)13-9-16-19-7-6-14(23(16)21-13)11-2-4-12(18)5-3-11/h2-9H,1H3,(H,20,22,24)

InChI Key

HLVQESJINSLBGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=NN3C(=CC=NC3=C2)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions The starting materials often include pyrazolo[1,5-a]pyrimidine derivatives, which are then functionalized through various chemical reactions such as halogenation, nitration, and amination

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-chlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
  • 7-(4-bromophenyl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Uniqueness

The presence of the 4-fluorophenyl group in 7-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide imparts unique electronic properties, making it distinct from its chloro and bromo analogs. This can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles.

Biological Activity

The compound 7-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is part of a class of pyrazolo[1,5-a]pyrimidines that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C15_{15}H14_{14}FN3_{3}O3_{3}

IUPAC Name: this compound

The structure features key functional groups that contribute to its biological activity, including a fluorophenyl moiety and an oxazole ring.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the fluorine atom enhances lipophilicity and binding affinity for various receptors. The oxazole ring may facilitate interactions with biological macromolecules, while the pyrazolo[1,5-a]pyrimidine core is known for its role in inhibiting various enzymes and pathways involved in disease processes.

Anticancer Potential

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties . For instance:

  • In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation in various lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) with IC50_{50} values as low as 9 nM for certain derivatives .
CompoundCell LineIC50_{50} (nM)
This compoundMCF-7Data not specified
Similar DerivativeHT-299

Enzymatic Inhibition

This compound has shown potential as an enzyme inhibitor , particularly in pathways related to cancer progression. Studies have demonstrated its ability to inhibit specific kinases and other enzymes critical for tumor growth .

Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives:

  • Synthesis and Characterization: The compound can be synthesized through multi-step reactions involving commercially available precursors. The oxazole ring formation typically involves cyclization reactions that are well-documented in literature .
  • Biological Evaluation: The compound has been evaluated for its cytotoxicity and efficacy against various cancer cell lines. In these studies, it was essential to compare the effects of the compound against established drugs to assess its potential .
  • Case Studies: Clinical studies and preclinical trials are ongoing to evaluate the effectiveness of pyrazolo[1,5-a]pyrimidines in treating different types of cancers. For example, one study highlighted the use of related compounds as potential PET imaging agents for tumors .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, and how do substituents influence reaction efficiency?

  • Methodology : Begin with the pyrazolo[1,5-a]pyrimidine core synthesis via cyclization of enaminones (e.g., 5-aminopyrazole derivatives) with β-ketoesters or acrylonitriles under reflux in pyridine or DMF . Introduce the 4-fluorophenyl group at position 7 via Suzuki-Miyaura coupling or nucleophilic substitution. Attach the 5-methyl-1,2-oxazol-3-yl carboxamide moiety using carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Data-Driven Insights : In analogous compounds (e.g., 7-amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide), yields range from 62% to 70% when using polar aprotic solvents (DMF, ethanol) for crystallization . Substituents like electron-withdrawing groups (e.g., -CF₃) may require harsher conditions (e.g., 80°C, 12 hours) .

Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C NMR : Confirm the presence of the 4-fluorophenyl group via aromatic proton signals (δ 7.2–7.8 ppm, doublets) and fluorine coupling. The oxazole methyl group appears as a singlet (δ 2.3–2.5 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • IR : Identify carboxamide C=O stretching (~1680 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .
    • Contradiction Resolution : Discrepancies in elemental analysis (e.g., C, H, N percentages) may arise from hygroscopic intermediates; use Karl Fischer titration for moisture correction .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the introduction of the 4-fluorophenyl group?

  • Methodology :

  • Protecting Groups : Temporarily protect the oxazole nitrogen with Boc groups to prevent undesired alkylation .
  • Catalytic Optimization : Use Pd(PPh₃)₄ for Suzuki couplings to minimize homocoupling byproducts. For example, in 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine, Pd(OAc)₂ with SPhos ligand achieved 85% yield .
  • Reaction Monitoring : Employ LC-MS to track intermediate formation and adjust stoichiometry (e.g., 1.2 equivalents of aryl boronic acid) .

Q. How can computational modeling predict the compound’s enzyme inhibition mechanism and binding affinity?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to simulate interactions with kinase targets (e.g., EGFR, BRAF). The 4-fluorophenyl group enhances hydrophobic interactions in the ATP-binding pocket, while the oxazole moiety participates in hydrogen bonding .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field). For example, trifluoromethyl analogs showed 30% higher binding free energy (ΔG = −9.8 kcal/mol) compared to non-fluorinated derivatives .
    • Experimental Validation : Compare IC₅₀ values from kinase assays (e.g., ADP-Glo™) with computational predictions to refine models .

Q. What are the challenges in reconciling contradictory in vitro and in vivo efficacy data for this compound?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal half-life) and blood-brain barrier permeability (PAMPA assay). Fluorinated pyrazolo[1,5-a]pyrimidines often exhibit improved metabolic stability but reduced solubility (<10 µM in PBS) .
  • Metabolite Identification : Use HPLC-QTOF to detect oxidative metabolites (e.g., hydroxylation at the methyl oxazole group) that may explain reduced in vivo activity .
    • Dose Optimization : Adjust formulations (e.g., PEGylated nanoparticles) to enhance bioavailability in xenograft models .

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